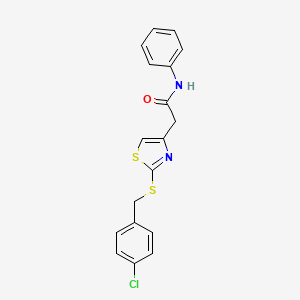

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 can alter these orientations and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to have various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Métodos De Preparación

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioamide derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting intermediate is then reacted with phenylacetic acid to form the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

Aplicaciones Científicas De Investigación

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Actividad Biológica

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a thiazole ring and a chlorobenzylthio group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3OS2 with a molecular weight of approximately 389.9 g/mol. The presence of the thiazole ring contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃OS₂ |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 941982-01-0 |

Antimicrobial Activity

Recent studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, research on related thiazole derivatives has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The presence of the chlorobenzyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Case Study:

A study involving various thiazole derivatives demonstrated that those with halogenated phenyl substituents, similar to our compound, exhibited strong activity against S. aureus and methicillin-resistant S. aureus (MRSA). The effectiveness correlated with their ability to traverse lipid membranes due to their lipophilic nature .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings:

- In vitro Studies: Compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines, with IC50 values indicating effective concentration ranges for cytotoxicity .

- Mechanism of Action: The proposed mechanism involves interference with DNA synthesis and repair pathways, leading to increased rates of apoptosis in treated cells .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving thioacetamide and a suitable halogenated acetic acid derivative.

- Introduction of the Chlorobenzylthio Group: A nucleophilic substitution reaction introduces the chlorobenzyl group onto the thiazole ring.

- Acetamide Formation: The final acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1: Thiazole Formation | Cyclization using thiourea derivative |

| Step 2: Chlorobenzyl Introduction | Nucleophilic substitution with chlorobenzyl halide |

| Step 3: Acetamide Formation | Reaction with acetic anhydride or acetyl chloride |

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDGOBOWQFOWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.